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Compound Focus: Samatasvir

CAS No.: 1312547-19-5

Cat. No.: S542375

The following information is synthesized from the clinical trial record NCT01852604, which was sponsored
by Merck Sharp & Dohme LLC and conducted by Investigator Mindie H. Nguyen, MD, at Stanford
Healthcare [1].

Clinical Trial Overview and Design

This was a multi-part, randomized study designed to evaluate the safety, tolerability, efficacy, and
pharmacokinetics of several all-oral, interferon-free regimens containing samatasvir (IDX719) for treating

chronic Hepatitis C virus (HCV) infection [1].

The trial was structured into three distinct parts with different drug combinations and patient groups, as

illustrated in the workflow below:
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Figure 1. Clinical Trial Workflow of Samatasvir Combination Study
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Summary of Key Efficacy and Safety Data

The trial was designed to measure several key outcomes. The primary efficacy endpoint was the achievement
of Sustained Virological Response (SVR), which is defined as the HCV RNA level remaining undetectable

12 weeks after the end of treatment. The status of this trial, as reported, is "Not Recruiting" [1].

Detailed Experimental Protocol

The methodology below is reconstructed from the eligibility criteria and study design published on the

official trial page [1].
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¢ 1. Patient Population:

o Cohort: Adult patients (18-65 years) with chronic Hepatitis C infection.

o Genotype Specification: The study was genotype-specific. Parts A and B enrolled patients
with GT 1b, 4, or 6. Part C enrolled patients with GT 1a or 1b.

o Treatment History: Participants could be treatment-naive (Parts A, B, and C) or had relapsed
after previous treatment with interferon and ribavirin (Part C only).

e 2. Key Exclusion Criteria:

[¢]

Co-infection with Hepatitis B virus (HBV) or Human Immunodeficiency Virus (HIV).
History of or findings suggestive of hepatocellular carcinoma (HCC).

Evidence of decompensated liver disease.

BMI > 36 kg/m?2.

[¢]

[e]

o

e 3. Investigational Treatment Regimens: The treatment duration was 12 weeks for all parts of the

study. The specific regimens are detailed in Table 1 below.

¢ 4. Primary Efficacy and Safety Assessments:

o Efficacy: The proportion of patients achieving SVR12 was the primary efficacy endpoint. Viral
load was measured using standardized quantitative HCV RNA assays.

o Safety: Assessment included monitoring of adverse events, clinical laboratory tests
(hematology, clinical chemistry), physical examinations, and vital signs.

Table 1: Investigational Drug Regimens in NCT01852604

Trial o Ribavirin Treatment ) )
Drug Combination . Patient Population
Part (RBV) Use Duration
Part A Samatasvir + Simeprevir With RBV 12 weeks Treatment-naive, GT
&B 1b, 4, 6
Part C Samatasvir + Simeprevir + With or 12 weeks Treatment-naive or
TMC647055/Ritonavir Without RBV experienced, GT 1la, 1b

Interpretation and Contextual Considerations
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e Trial Status and Availability: This specific samatasvir combination trial was completed several
years ago. The landscape of Hepatitis C treatment has since evolved significantly with the
widespread adoption of pangenotypic regimens [2].

¢ Role of Ribavirin: The trial design reflects an era when the additive benefit of ribavirin in DAA
regimens was actively being investigated. Current evidence suggests that while ribavirin can increase
the risk of adverse events like anemia, its benefit for achieving SVR in certain difficult-to-treat
populations is still recognized [2] [3].

e Broader Evidence on Ribavirin: A 2025 meta-analysis concluded that adding ribavirin to sofosbuvir-
based regimens did not show a significant benefit in achieving SVR for non-genotype 1 patients who
had failed previous treatment, and it was associated with increased adverse events and treatment
discontinuation [2].

Conclusion

The clinical trial NCT01852604 provides a protocol for evaluating samatasvir-based combination therapies
with or without ribavirin. For researchers, this information is valuable for understanding the historical

development of DAA regimens and the design of genotype-specific clinical trials.
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Email: info@smolecule.com or Request Quote Online.

References

1. Samatasvir (IDX719) in Combinations With Simeprevir and/ ... [stanfordhealthcare.org]
2. Efficacy and Safety of Adding Ribavirin to Sofosbuvir-Based ... [pmc.ncbi.nlm.nih.gov]
3. Novel combined single dose anti-hepatitis C therapy [nature.com]

To cite this document: Smolecule. [Application Notes: Samatasvir (IDX719) Combination Therapy for
Chronic Hepatitis C]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b542375#samatasvir-ribavirin-combination-treatment]

Disclaimer & Data Validity:

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.smolecule.com/products/s542375?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12110649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12110649/
https://www.nature.com/articles/s41598-021-84066-3
https://pmc.ncbi.nlm.nih.gov/articles/PMC12110649/
https://www.smolecule.com/products/s542375?utm_src=pdf-body
https://www.smolecule.com/products/s542375?utm_src=pdf-custom-synthesis
https://stanfordhealthcare.org/trials/s/NCT01852604.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12110649/
https://www.nature.com/articles/s41598-021-84066-3
https://www.smolecule.com/products/b542375#samatasvir-ribavirin-combination-treatment
https://www.smolecule.com/products/b542375#samatasvir-ribavirin-combination-treatment
https://www.smolecule.com/products/b542375#samatasvir-ribavirin-combination-treatment
https://www.smolecule.com/products/s542375?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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